molecular formula C17H15ClN2O3S B11147098 N-(3-chloro-4-methoxyphenyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

N-(3-chloro-4-methoxyphenyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

Cat. No.: B11147098
M. Wt: 362.8 g/mol
InChI Key: LOBCRHYJGVDRQZ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a synthetic small molecule featuring a benzothiazolone core linked via a propanamide chain to a 3-chloro-4-methoxyphenyl group. The 3-chloro-4-methoxyphenyl substituent introduces both lipophilic (chloro) and polar (methoxy) characteristics, which may influence solubility, receptor binding, and metabolic stability.

Properties

Molecular Formula

C17H15ClN2O3S

Molecular Weight

362.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C17H15ClN2O3S/c1-23-14-7-6-11(10-13(14)18)19-16(21)8-9-20-17(22)12-4-2-3-5-15(12)24-20/h2-7,10H,8-9H2,1H3,(H,19,21)

InChI Key

LOBCRHYJGVDRQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Substitution Reactions:

    Amide Bond Formation: The final step involves the formation of the amide bond between the benzothiazole derivative and the 3-chloro-4-methoxyphenyl group using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including N-(3-chloro-4-methoxyphenyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide, exhibit significant antibacterial and antifungal activities. The compound's structure allows it to interact effectively with bacterial cell walls and membranes, disrupting their integrity and leading to cell death.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies show that it can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. In particular, it has been noted for its potential as a selective COX-II inhibitor, providing a pathway for developing safer anti-inflammatory drugs with fewer gastrointestinal side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antiviral Activity

A study highlighted the antiviral potential of compounds similar to this compound against various viral pathogens. The mechanism involves inhibition of viral replication processes, making these compounds promising candidates for further development in antiviral therapies .

Cancer Research

In cancer research, derivatives of benzothiazole have shown promise as anticancer agents by inducing apoptosis in cancer cells. The compound's ability to modulate signaling pathways associated with cell growth and survival presents a potential avenue for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural homology with several derivatives in the evidence, differing primarily in substituents on the phenyl ring, benzothiazol modifications, or heterocyclic replacements. Below is a detailed comparison:

Compound Name Substituents on Phenyl Ring Benzothiazol/Other Modifications Key Properties/Applications References
Target Compound 3-chloro, 4-methoxy Benzothiazolone (3-oxo, no sulfone) Hypothesized bioactivity based on chloro/methoxy balance; potential membrane permeability.
N-(4-Chloro-3-nitrophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide 4-chloro, 3-nitro Benzothiazolone sulfone (1,1-dioxido) Increased polarity due to nitro and sulfone groups; likely lower lipophilicity vs. target compound.
N-(2,4-Dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide 2,4-dimethoxy Benzothiazolone sulfone Enhanced hydrogen-bonding capacity from methoxy groups; potential solubility in polar solvents.
N-(3-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 8) 3-chloro Triazole replaces benzothiazolone Triazole’s nitrogen-rich structure may enhance metal coordination or receptor interactions. Tested in SH-SY5Y neuronal cell models.
4-Chloro-N-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzenesulfonamide 4-chloro Benzisothiazolone with sulfonamide Sulfonamide group introduces acidity; used in crystallography studies.

Substituent Effects on Bioactivity

Chloro vs. The 4-methoxy group balances lipophilicity with hydrogen-bonding capacity, a feature absent in the nitro-substituted analog (), which may reduce metabolic stability due to nitro group toxicity .

Replacement of benzothiazolone with triazole () alters pharmacophore geometry, possibly shifting biological targets from enzymatic inhibition (common with benzothiazolones) to kinase or receptor modulation .

Physicochemical Properties (Inferred)

Property Target Compound Nitro-Sulfone Analog () Triazole Analog ()
LogP (Predicted) ~2.8 (moderate) ~1.5 (lower due to nitro/sulfone) ~2.2 (triazole’s polar N atoms)
Solubility Low in water Moderate in polar solvents Moderate in DMSO/ethanol
Metabolic Stability High (stable ether) Low (nitro reduction susceptibility) Moderate (triazole resistance)

Biological Activity

N-(3-chloro-4-methoxyphenyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure

The IUPAC name for this compound is this compound. Its molecular formula is C17H15ClN2O4C_{17}H_{15}ClN_{2}O_{4} with a molecular weight of approximately 346.77 g/mol. The structure includes a benzothiazole moiety, which is known for its diverse biological activities.

Molecular Properties

PropertyValue
Molecular FormulaC17H15ClN2O4
Molecular Weight346.77 g/mol
LogP (octanol-water)3.5
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • U-937 (monocytic leukemia)
  • CEM (T acute lymphoblastic leukemia)

In vitro assays demonstrated that the compound induces apoptosis in these cell lines through mechanisms involving caspase activation and cell cycle arrest at the G1 phase. The IC50 values for MCF-7 cells were reported to be in the micromolar range, indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .

The proposed mechanism of action involves the inhibition of specific pathways associated with cancer cell survival and proliferation. The presence of the benzothiazole moiety is crucial for its biological activity, as it interacts with cellular targets that modulate apoptosis and cell cycle progression.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens. Preliminary studies indicated effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) suggesting potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the chemical structure can significantly affect biological activity. The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring enhances cytotoxicity and selectivity towards cancer cells. For instance, compounds with halogen substitutions demonstrated improved activity profiles compared to their non-substituted counterparts .

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of 0.65 µM, demonstrating higher efficacy than traditional treatments like Tamoxifen . Flow cytometry analysis confirmed that the compound induced apoptosis through increased caspase-3 activity.

Case Study 2: Antimicrobial Activity Assessment

Another study focused on assessing the antimicrobial properties of the compound against Escherichia coli and Staphylococcus aureus. The results showed that the compound exhibited MIC values of 10 µg/mL against both bacterial strains, suggesting its potential as an effective antimicrobial agent in clinical settings .

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